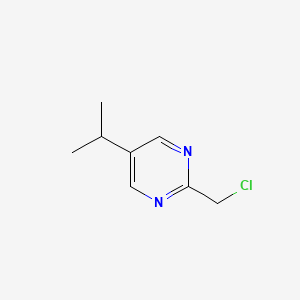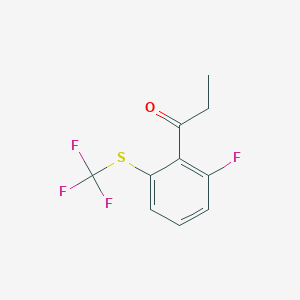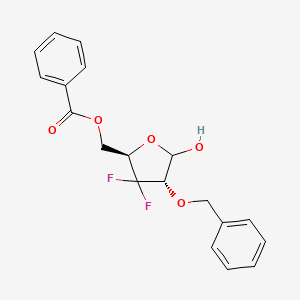
((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate is a complex organic compound characterized by its unique tetrahydrofuran ring structure substituted with benzyloxy, difluoro, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Benzyloxy Group: This step involves the protection of the hydroxyl group with a benzyl group using benzyl chloride in the presence of a base.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction using appropriate oxidizing agents.
Esterification: The final step involves the esterification of the hydroxyl group with benzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Scientific Research Applications
((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate involves its interaction with specific molecular targets. The benzyloxy and difluoro groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ((2R,4S)-4-(Methoxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate
- ((2R,4S)-4-(Ethoxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate
- ((2R,4S)-4-(Propoxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate
Uniqueness
((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. The difluoro substitution enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C19H18F2O5 |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
[(2R,4S)-3,3-difluoro-5-hydroxy-4-phenylmethoxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H18F2O5/c20-19(21)15(12-25-17(22)14-9-5-2-6-10-14)26-18(23)16(19)24-11-13-7-3-1-4-8-13/h1-10,15-16,18,23H,11-12H2/t15-,16+,18?/m1/s1 |
InChI Key |
PVOGFYMLKKFMQW-LNKXUWQBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2C(O[C@@H](C2(F)F)COC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C2(F)F)COC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


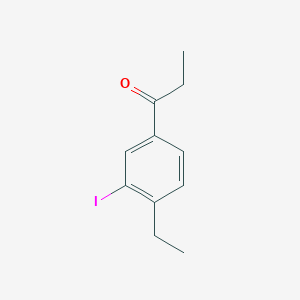

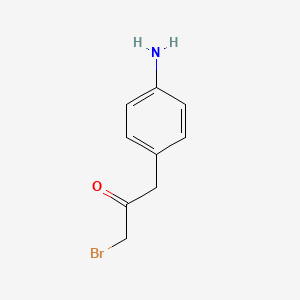
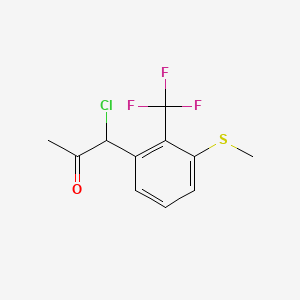

![(R)-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B14058352.png)
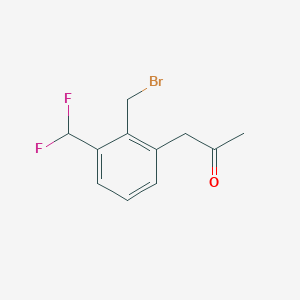
![((2S,4R,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14058364.png)
![Trimethyl[2-(triphenylsilyl)ethyl]silane](/img/structure/B14058378.png)
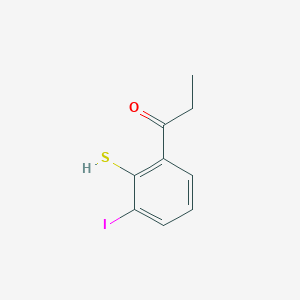
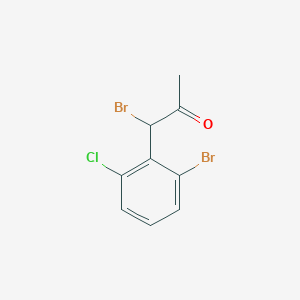
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B14058393.png)
